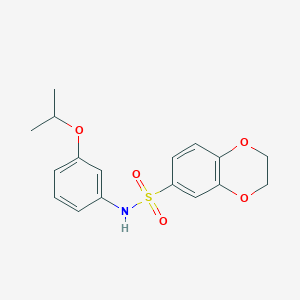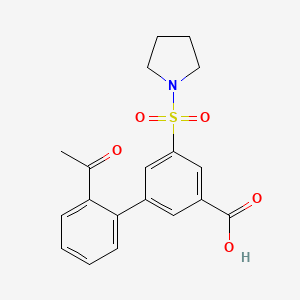
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine sulfonamides and has been found to have a potent and selective effect on a specific type of ion channel in the nervous system.
Mecanismo De Acción
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a potent and selective antagonist of the TRPV4 ion channel, which is expressed in various tissues including the nervous system, lungs, kidneys, and skin. By blocking the activity of this ion channel, this compound can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation. It has been found to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation, including acute lung injury and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potent and selective effect on the TRPV4 ion channel, which allows for precise modulation of the function of this ion channel. Additionally, this compound has been extensively studied in various animal models of pain and inflammation, which provides a strong foundation for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound on the TRPV4 ion channel, as well as its potential effects on other ion channels and receptors. Finally, there is a need for the development of more potent and selective TRPV4 antagonists, which could have significant therapeutic potential for various diseases and disorders.
Métodos De Síntesis
The synthesis of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 3-isopropoxyphenol with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl ether. This intermediate is then reacted with 1,2-dimethoxybenzene in the presence of a palladium catalyst to form the benzodioxine ring system. The final step involves the introduction of the sulfonamide group using a suitable reagent.
Aplicaciones Científicas De Investigación
N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a potent and selective effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of various physiological processes such as pain sensation, inflammation, and osmoregulation.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12(2)23-14-5-3-4-13(10-14)18-24(19,20)15-6-7-16-17(11-15)22-9-8-21-16/h3-7,10-12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRMKPFKJCSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297003.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5297065.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)
